molecular formula C25H21Cl2NO4 B8179215 Fmoc-2,3-dichloro-D-homophenylalanine

Fmoc-2,3-dichloro-D-homophenylalanine

Cat. No.: B8179215
M. Wt: 470.3 g/mol
InChI Key: CCPAWXOEBZGKIJ-JOCHJYFZSA-N
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Description

Fmoc-2,3-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, two chlorine atoms on the phenyl ring, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-dichloro-D-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting D-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Chlorination: The phenyl ring of the protected amino acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Large-scale batch reactors are used to carry out the protection and chlorination reactions.

    Purification: The product is purified using techniques such as crystallization, recrystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-dichloro-D-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

    Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-dichloro-D-homophenylalanine.

Scientific Research Applications

Fmoc-2,3-dichloro-D-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Biological Studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: It is explored for the development of novel therapeutic agents and drug delivery systems.

    Material Science: The compound is used in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-2,3-dichloro-D-homophenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed to expose the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-homophenylalanine: Similar structure but without the chlorine atoms on the phenyl ring.

    Fmoc-2,3-dichloro-L-homophenylalanine: The L-enantiomer of the compound.

Uniqueness

Fmoc-2,3-dichloro-D-homophenylalanine is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The D-configuration also imparts specific stereochemical properties that can be important in certain applications.

Properties

IUPAC Name

(2R)-4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPAWXOEBZGKIJ-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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